molecular formula C12H10N2O2<br>C6H5(NH)C6H4(NO2)<br>C12H10N2O2 B016768 4-Nitrodiphenylamine CAS No. 836-30-6

4-Nitrodiphenylamine

Cat. No.: B016768
CAS No.: 836-30-6
M. Wt: 214.22 g/mol
InChI Key: XXYMSQQCBUKFHE-UHFFFAOYSA-N
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Mechanism of Action

Chemical Reactions Analysis

Properties

IUPAC Name

4-nitro-N-phenylaniline
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InChI

InChI=1S/C12H10N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13H
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InChI Key

XXYMSQQCBUKFHE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+](=O)[O-]
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Molecular Formula

Record name 4-NITRO-N-PHENYLBENZENAMINE
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DSSTOX Substance ID

DTXSID8027323
Record name 4-Nitro-N-phenylaniline
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Molecular Weight

214.22 g/mol
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Physical Description

Yellow solid; [ICSC] Darkens upon exposure to light; [CHEMINFO] Yellow crystalline powder; [Alfa Aesar MSDS], YELLOW NEEDLES.
Record name 4-Nitrodiphenylamine
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Boiling Point

211 °C AT 30 MM HG, 343 °C
Record name 4-NITRODIPHENYLAMINE
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Flash Point

190 °C, 190 °C o.c.
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Solubility

INSOL IN WATER; VERY SOL IN ALCOHOL, ACETIC ACID, SOL IN CONCN SULFURIC ACID, Solubility in water: none
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Vapor Pressure

0.0000166 [mmHg], Vapor pressure at 25 °C: negligible
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Color/Form

YELLOW NEEDLES OR TABLETS FROM CARBON TETRACHLORIDE

CAS No.

836-30-6
Record name 4-Nitrodiphenylamine
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Melting Point

133.5 °C, 132-135 °C
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Synthesis routes and methods I

Procedure details

aniline method, where p-nitro-chlorobenzene and aniline as raw materials react in the presence of a catalyst to produce 4-nitrodiphenylamine, then, 4-nitrodiphenylamine is reduced by sodium sulfide to form 4-aminodiphenylamine;
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Synthesis routes and methods II

Procedure details

formanilide method, where formic acid and aniline are used as starting materials to prepare formanilide, which in turn reacts with p-nitro-chlorobenzene in the presence of an acid-binding agent such as potassium carbonate, to produce 4-nitrodiphenylamine, and then, 4-nitrodiphenylamine is reduced by sodium sulfide to form 4-aminodiphenylamine;
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Synthesis routes and methods III

Procedure details

combining in a reaction zone paranitrochlorobenzene and a molar excess of formanilide at condensation temperature for forming 4-nitrodiphenylamine and
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Synthesis routes and methods IV

Procedure details

the formanilide is treated with a one-molar equivalent of sodium hydride in dimethylformamide and the resulting solution of the sodium salt is treated with 2-chloro-5-nitrobenzotrifluoride (U.S. Pat. No. 3,657,350) at an elevated temperature (e.g., 155° C., reflux), to give the 4-nitrodiphenylamine (J. Organic Chemistry, 42, 1786 (1977) and references therein).
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Synthesis routes and methods V

Procedure details

According to the general procedure B, 4-chloronitrobenzene (80 mg, 0.51 mmol) reacted with aniline (57 mg, 0.60 mmol) using 1 mol % of Pd(dba)2, 2 mol % of Ph5FcP(t-Bu)2, and K3PO4 (254 mg, 1.21 mmol) in DME at 100° C. to give the title compound (102 mg, 95%) as a yellow solid: 1H-NMR (400 MHz, CDCl3): δ 8.12 (d, 2H, J=7.2 Hz), 7.40 (t, 2H, J=7.2 and 8.8 Hz), 6.96 (d, 2H, J=7.2 Hz), 7.24-7.18 (m, 3H), 6.48 (bs, 1H). 13C{1H}-NMR (125 MHz, CDCl3): δ 150.26, 139.51, 139.44, 129.64, 126.18, 124.54, 121.83, 113.59. GC/MS(EI): m/z 214 (M+). Anal. Calcd for C12H10N2O2: C, 67.28; H, 4.71; N, 13.08. Found: C, 67.45; H, 4.75; N, 13.02.
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80 mg
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57 mg
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Ph5FcP(t-Bu)2
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K3PO4
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Yield
95%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-nitrodiphenylamine?

A1: this compound has the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: [] The infrared spectrum of this compound exhibits characteristic bands corresponding to specific functional groups. [] Additionally, its ultraviolet spectrum reveals a significant influence of substituents on its absorption characteristics, suggesting the presence of a highly polar quinonoid charge-transfer form. []

Q3: What are the common methods for synthesizing this compound?

A3: Several methods exist for synthesizing this compound. [] These include the reaction of aniline with nitrobenzene in the presence of a catalyst, [, ] a base-catalyzed thermal decomposition of aryl urethanes, [] and condensation reactions utilizing a phase transfer catalyst and inorganic base. [, , ]

Q4: Are there alternative, potentially greener, synthesis routes for this compound?

A4: Yes, researchers are exploring environmentally safer methods for producing this compound. One such approach involves the reaction of aniline and nitrobenzene, eliminating the need for halogenated aromatics. [] This method utilizes specific catalysts and reaction conditions to achieve high selectivity towards this compound. []

Q5: How does this compound perform under various conditions?

A5: The stability of this compound can be affected by factors like temperature, pH, and the presence of other chemicals. [, ] Research indicates that its degradation pathway can differ depending on the specific conditions and the presence of other components. [] For example, in the presence of nitrates and ultraviolet light, this compound undergoes specific transformations, yielding products like 2-nitrodiphenylamine. []

Q6: What are the common applications of this compound?

A6: this compound serves as a key intermediate in the production of various chemicals, including antioxidants for tires and other rubber products. [] It also finds applications in the synthesis of azo dyes and pigments. []

Q7: Does this compound exhibit any catalytic properties?

A7: While this compound itself may not be widely recognized for its catalytic properties, its derivatives, particularly those incorporating isothiocyanate groups, have shown potential as anthelmintic agents. [, ] These compounds demonstrate inhibitory effects on cyclic AMP-phosphodiesterases in parasites, suggesting potential therapeutic applications. []

Q8: What is the environmental fate of this compound?

A8: this compound can be degraded by microorganisms under anaerobic conditions. [, ] Research has identified specific bacterial strains capable of cometabolizing this compound, ultimately breaking it down into aniline and methylaniline. []

Q9: Are there any concerns regarding the environmental impact of this compound?

A9: While this compound can be biodegraded, further research is needed to fully understand its long-term environmental impact and potential for bioaccumulation.

Q10: What analytical techniques are used to identify and quantify this compound?

A10: Several analytical techniques are employed to analyze this compound. High-performance liquid chromatography (HPLC) coupled with UV detection is commonly used for separating and quantifying this compound and its derivatives in various matrices, including propellants and environmental samples. [, , , ] Gas chromatography coupled with mass spectrometry (GC/MS) also serves as a valuable tool for analyzing this compound and related compounds, particularly in complex mixtures like gunshot residue. []

Q11: What about the validation of these analytical methods?

A11: Validating analytical methods is crucial for ensuring accurate and reliable data. Validation studies for methods analyzing this compound and its derivatives often involve assessing parameters like accuracy, precision, specificity, limit of detection, and limit of quantification. []

Q12: What resources are available for researchers studying this compound?

A12: Researchers can access a wealth of information on this compound through databases like SciFinder, Reaxys, and PubChem. These resources provide access to published literature, spectroscopic data, and physicochemical properties. Additionally, specialized research groups and laboratories focus on various aspects of aromatic amines and nitro compounds, offering expertise and collaboration opportunities.

Q13: What are some historical milestones in the research of this compound?

A13: Research on this compound and its derivatives has evolved over several decades. Early studies focused on its synthesis, chemical properties, and potential applications as a chemical intermediate. [, ] Later, research explored its use as a stabilizer in propellants and explosives, leading to investigations into its degradation pathways and the formation of various nitro and nitroso derivatives. [, , ] More recently, attention has shifted toward understanding its environmental fate and potential impact, as well as developing greener synthesis methods. [, , ]

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